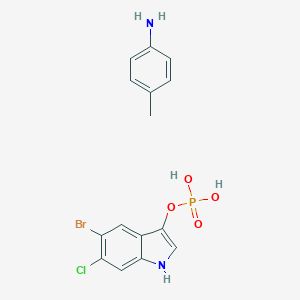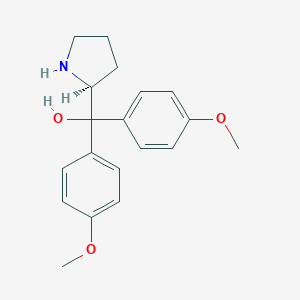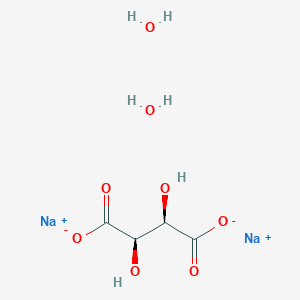
1-Naftalenacetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-naphthaleneacetate is a sodium salt of 1-naphthaleneacetic acid, a synthetic plant hormone belonging to the auxin family. It is widely used in agriculture to promote root formation and growth in plants. The compound is known for its ability to enhance the development of plant main roots and is commonly used in horticultural products .
Aplicaciones Científicas De Investigación
Sodium 1-naphthaleneacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate for enzyme assays.
Biology: The compound is employed in plant biology to study root development and growth regulation.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its auxin-like properties.
Industry: It is used in the production of horticultural products and as a growth regulator in agriculture.
Mecanismo De Acción
- NAA affects several pathways, including:
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Sodium 1-Naphthaleneacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to be used in life science research
Molecular Mechanism
It is known to be used as a substrate for enzyme assays , suggesting that it may interact with enzymes at the molecular level
Dosage Effects in Animal Models
The effects of Sodium 1-Naphthaleneacetate vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 1-naphthaleneacetate can be synthesized through the neutralization of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium 1-naphthaleneacetate .
Industrial Production Methods: Industrial production of sodium 1-naphthaleneacetate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.
Major Products:
Oxidation: Naphthaleneacetic acid derivatives.
Reduction: 1-Naphthaleneacetic acid.
Substitution: Various metal naphthaleneacetate salts.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: The parent compound, which is also an auxin and used for similar purposes.
Indole-3-acetic acid: Another synthetic auxin with similar growth-promoting effects.
2,4-Dichlorophenoxyacetic acid: A widely used synthetic auxin with herbicidal properties.
Uniqueness: Sodium 1-naphthaleneacetate is unique in its high solubility in water and organic solvents, making it versatile for various applications. Its stability and effectiveness at low concentrations also set it apart from other auxins .
Propiedades
Número CAS |
61-31-4 |
|---|---|
Fórmula molecular |
C12H10NaO2 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
sodium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |
Clave InChI |
SNMLHWKCAMEYHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na] |
| 25267-17-8 61-31-4 |
|
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
86-87-3 (Parent) |
Sinónimos |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?
A1: Research indicates that sodium 1-naphthaleneacetate can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, sodium 1-naphthaleneacetate facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where sodium 1-naphthaleneacetate actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.
Q2: What spectroscopic evidence suggests that sodium 1-naphthaleneacetate exhibits hydrophobic interactions in solution?
A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of sodium 1-naphthaleneacetate in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of sodium 1-naphthaleneacetate. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)




![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)


![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
